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This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) to prevent cracking in 3D printed polymer constructs.

Troubleshooting Guide: Diagnhosing and Resolving
Cracks

Cracking in 3D printed parts is a common issue that can compromise the structural integrity
and dimensional accuracy of your constructs. This guide will help you identify the root cause of
cracking and implement effective solutions.

Issue 1: Cracks Appearing During Fused Deposition
Modeling (FDM) Printing

Symptoms: Horizontal cracks or splits appear between layers as the part is printing. This is also
known as delamination or layer separation.[1][2]

Root Causes:

o Thermal Stress: The primary cause of cracking is the stress induced by the rapid and uneven
cooling of the extruded polymer.[3][4] As upper layers cool and contract, they pull on the
layers below, leading to separation if the interlayer adhesion is weak.[3][4]
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« Poor Layer Adhesion: Insufficient bonding between successive layers makes the print
susceptible to splitting under thermal stress.[1][5]

Solutions:
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Parameter/Factor

Recommendation

Scientific Rationale

Extrusion Temperature

Increase in 5°C increments.

Higher temperatures promote
better melting and fusion
between layers, enhancing
adhesion.[1][2][5] For PLA,
optimal strength is often found
between 200°C and 220°C.[6]

Heated Bed Temperature

Increase in 5-10°C increments.

A heated bed reduces the
temperature gradient between
the print and the environment,
minimizing thermal shock and
warping, which can lead to
cracking.[3][7] For ABS, a bed
temperature of 110°C has
been shown to reduce
warpage by nearly 17%
compared to 90°C.[8]

Part Cooling Fan

Reduce fan speed or turn it off,

especially for the initial layers.

Slowing down the cooling
process allows more time for
layers to bond and reduces
thermal stress.[2][7] For
materials like ABS, it's often
best to keep the fan off for the

entire print.[7]

Printer Enclosure

Use a printer enclosure.

An enclosure maintains a
stable, elevated ambient
temperature, which slows
down cooling and prevents
drafts from causing rapid
temperature fluctuations.[3][4]
[9] This is particularly crucial
for high-shrinkage materials
like ABS.[3][9]

Layer Height

Decrease the layer height. A

good rule of thumb is to keep

A smaller layer height

increases the contact area
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the layer height at 25% to 75%  between layers and allows for
of the nozzle diameter.[1][2] better heat transfer, improving

layer adhesion.[10]

Slower printing allows for more
Print Speed Reduce the print speed. controlled cooling and better

layer-to-layer fusion.[5][9]

Thicker walls provide greater

) structural integrity and are
) Increase the wall thickness ) )
Wall Thickness ) more resistant to the internal
(number of perimeters). )
stresses that cause cracking.

[5]

Issue 2: Cracks Appearing in Resin (SLA/DLP) Prints

Symptoms: Cracks appear on the surface of the print, either during printing or sometime after
post-processing.[11]

Root Causes:

« Insufficient Curing: If the resin is not fully cured, it can be unstable and prone to cracking
over time.[1][7]

e Trapped Uncured Resin: In hollowed models, trapped uncured resin can exert internal
pressure, leading to cracks.[11][12]

o Excessive Cleaning: Prolonged exposure to cleaning solvents like isopropyl alcohol (IPA)
can make the resin brittle.[7]

o Rapid Temperature Changes: Sudden changes in temperature during or after curing can
induce thermal stress.

Solutions:
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Parameter/Factor

Recommendation

Scientific Rationale

Curing Time and Intensity

Ensure adequate and uniform
curing according to the resin

manufacturer's specifications.

Proper curing cross-links the
polymer chains, providing the
necessary strength and
stability to the part.[1]

Hollowed Models

Add strategically placed drain
holes (at least 3mm in
diameter) to all hollowed

sections.[13]

Drain holes allow uncured
resin to escape and prevent
internal pressure buildup.[12]
[13]

Wall Thickness

For hollow prints, maintain a
wall thickness of at least 1-1.5

mm.[7]

Thin walls are more
susceptible to stress and

cracking.[7]

Cleaning Protocol

Limit the duration of immersion
in cleaning solvents. Use a
wash station for a thorough but
brief cleaning (e.g., 3 minutes).
[11]

Minimizing solvent exposure
prevents the resin from

becoming overly brittle.[7]

Post-Curing

Allow the print to dry
completely before post-curing.
[11]

Curing a print that is not fully
dry can trap moisture and lead

to cracking.

Environmental Control

Avoid exposing prints to direct
sunlight or drastic temperature

changes.[12]

Stable environmental
conditions prevent thermal

stress-induced cracking.

Frequently Asked Questions (FAQSs)

Q1: What is the underlying cause of cracking in 3D printed polymers?

Al: The fundamental cause of cracking is internal stress that exceeds the adhesive strength

between the printed layers. This stress is primarily generated by the thermal contraction of the

polymer as it cools down from the extrusion temperature.[3][4] Materials with higher shrinkage

rates are more prone to this issue.
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Q2: How can | prevent cracking when printing with high-shrinkage materials like ABS?

A2: When printing with materials like ABS, which has a shrinkage rate of 0.7% - 1.6%, it is
crucial to minimize thermal stress.[14] The most effective way to achieve this is by using a
heated bed (90°C - 110°C) and a heated, enclosed printing chamber.[3][15][16] This creates a
stable, high-temperature environment that allows the part to cool slowly and uniformly.
Additionally, disabling the part cooling fan is recommended.[7]

Q3: Can post-processing techniques help prevent cracking?

A3: Yes, a post-processing technique called annealing can significantly improve the mechanical
properties of some 3D printed polymers and reduce internal stresses, making them less prone
to cracking.[13][17] Annealing involves heating the printed part to a temperature below its
melting point for a specific duration, followed by slow, controlled cooling.[13] This process can
increase the crystallinity of semi-crystalline polymers like PLA, enhancing their strength and
thermal resistance.[18]

Q4: What is the role of bed adhesion in preventing cracking?

A4: While cracking is primarily an issue of layer-to-layer adhesion, poor bed adhesion can lead
to warping, where the corners of the print lift off the build plate.[3] Warping is also caused by
thermal shrinkage and can exacerbate the stresses that lead to cracking in the upper layers.
Therefore, ensuring good first-layer adhesion is a critical first step. This can be achieved
through a properly leveled bed, the use of a heated bed, and adhesion promoters.[3][19]

Q5: Are there any material additives that can help prevent cracking?

A5: Some filaments are formulated with additives to reduce shrinkage and improve layer
adhesion, thereby minimizing the risk of cracking. For instance, fiber-reinforced nylons have a
lower shrinkage rate (0.5% - 1.0%) compared to standard nylon (0.7% - 3.0%).[14] Additionally,
some PLA formulations are specifically designed to be annealed for improved strength and
heat resistance.[20]

Quantitative Data Summary

Table 1: Shrinkage Rates of Common 3D Printing Polymers
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Material Shrinkage Rate (%)
PLA 0.3 - 0.5[14][18]
PETG 0.2 - 1.0[14]
ASA 0.4 - 0.7[14]
ABS 0.7 - 1.6[14]
PC/ABS 0.5 - 0.7[14]
HIPS 0.2 - 0.8[14]
Nylon 12 0.7 - 2.0[14]
Fiber-Reinforced Nylon 0.5-1.0[14]

PP 1.0 - 3.0[14]
PEEK 1.2 - 1.5[14]
Fiber-Reinforced PEEK 0.5-0.8[14]
PVDF 2.0 - 4.0[14]

Table 2: Recommended Annealing Parameters for PLA
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Annealing Temperature ] ] ] Observed Effects on
Annealing Time (minutes) . .

(°C) Mechanical Properties

70 60-90 Increased tensile strength.[9]

Significant increase in heat
a0 30-90 resistance and tensile
strength.[9][21]

Highest tensile strength

achieved, with an average

110 60-90 _
increase of 42% compared to
non-annealed parts.[9]
Recommended for some PLA
120 30-60 formulations to regenerate the

material.[22]

Experimental Protocols
Protocol 1: Annealing of PLA Constructs for Enhanced
Strength

Objective: To reduce internal stresses and improve the mechanical strength of 3D printed PLA
parts.

Materials:

e 3D printed PLA construct

o Convection oven with precise temperature control

o Baking sheet

¢ Fine sand (optional, to prevent warping in complex geometries)
o Heat-resistant container (if using sand)

Procedure:
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» Preparation: Ensure the printed PLA part is clean and free of any bed adhesive residue.

e Oven Preheating: Preheat the convection oven to the desired annealing temperature (e.g.,
90°C or 110°C, refer to Table 2).[9][21] Allow the oven to stabilize at this temperature for at
least 10 minutes.

e Sample Placement:
o Direct Method: Place the PLA part on a room-temperature baking sheet.

o Sand Bath Method (for complex shapes): Fill a heat-resistant container with a layer of fine
sand. Place the part on the sand and gently pour more sand around it to provide support.
[23]

e Heating: Place the baking sheet (or container with the part in sand) into the preheated oven.

e Soaking: Leave the part in the oven for the specified duration (e.g., 30-90 minutes).[9][21]
For larger or thicker parts, a longer time may be necessary to ensure the entire part reaches
the target temperature.

e Controlled Cooling: Turn off the oven and leave the part inside to cool down slowly to room
temperature. Do not open the oven door during this time.[20][24]

e Post-Annealing Analysis: Once cooled, carefully remove the part. Measure its dimensions to
quantify any shrinkage or warping.

Protocol 2: Preparation and Application of PVA-Based
Adhesion Promoter

Objective: To prepare a polyvinyl acetate (PVA) glue solution to enhance bed adhesion and

prevent warping.
Materials:
e PVA-based white glue (e.g., EImer's glue)[17]

o Warm water
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« Airtight container for mixing and storage
» Paintbrush or paper towel for application
Procedure:

e Solution Preparation:

[e]

Create a diluted solution of PVA glue and warm water. A common ratio is between 1:5 and
1:10 (glue to water).[17]

[e]

Pour the desired amount of PVA glue into the airtight container.

o

Add the corresponding amount of warm water.

[¢]

Seal the container and shake vigorously until the glue is fully dissolved and the solution is
homogenous.[17]

» Bed Preparation: Ensure the print bed is clean and free of any dust or oils.
o Application:
o Heat the print bed to your target printing temperature (e.g., 60°C for PLA).

o Using a paintbrush or paper towel, apply a thin, even layer of the PVA solution to the
heated bed.[17]

o The heat from the bed will cause the water to evaporate, leaving a thin film of PVA.[17]

e Printing: Once the solution is dry (it may appear as a cloudy or matte finish), you can begin
your print. The PLA will adhere well to this surface.

o Reapplication: For subsequent prints, you can apply a small amount of the solution to the
area where the previous print was located.[17] The entire bed does not need to be recoated
each time.

 Removal: The PVA layer can be easily cleaned from the glass bed with warm, soapy water.
[17]
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Visualizations
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Troubleshooting Workflow for Cracking in FDM Prints
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Experimental Workflow for Annealing PLA
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Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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